2-Iodo-5-nitroaniline
Overview
Description
2-Iodo-5-nitroaniline is a chemical compound with the molecular formula C6H5IN2O2 . It has an average mass of 264.021 Da and a monoisotopic mass of 263.939575 Da . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5IN2O2/c7-5-2-1-4 (9 (10)11)3-6 (5)8/h1-3H,8H2 . This indicates that the molecule consists of 6 carbon atoms, 5 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
This compound has a density of 2.1±0.1 g/cm^3, a boiling point of 363.1±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.9±3.0 kJ/mol and a flash point of 173.4±25.1 °C .Scientific Research Applications
Molecular Structure and Interactions
2-Iodo-5-nitroaniline (I) exhibits unique molecular interactions and bonding characteristics. In a study by Garden et al. (2002), it is observed that these molecules are linked by N-H...O hydrogen bonds into centrosymmetric dimers and by asymmetric three-center iodo...nitro interactions into chains. These chains form a three-dimensional structure through aromatic pi...pi stacking interactions. This complex molecular interplay is critical in understanding the compound's potential applications in material science and molecular engineering (Garden, Fontes, Wardell, Skakle, Low, & Glidewell, 2002).
Crystal Polymorphs and Transformations
Kelly et al. (2010) conducted a full crystal structural characterization of three crystal polymorphs of 2-iodo-4-nitroaniline. Their research revealed solvent-mediated transformations based on changes in crystal morphology and in situ laser probe data. This understanding is essential for applications in crystal engineering and pharmaceutical formulation (Kelly, Eccles, Elcoate, Lawrence, & Moynihan, 2010).
Selective Growth on Self-Assembled Monolayers
A study by Hiremath, Varney, and Swift (2004) showed that the less stable orthorhombic phase of 2-iodo-4-nitroaniline can be selectively grown on self-assembled monolayer templates. This finding is significant for molecular nanotechnology and the development of advanced materials (Hiremath, Varney, & Swift, 2004).
Role in DNA Conformation
In biochemistry, this compound derivatives have been used to study DNA conformation. Vyas et al. (1984) observed that these compounds interact with DNA structures, providing insights into the molecular dynamics of nucleic acids. Such research is crucial for understanding genetic mechanisms and drug-DNA interactions (Vyas, Vyas, Jain, & Sobell, 1984).
Catalytic Reduction Applications
Research by Naseem, Begum, and Farooqi (2017) focused on the catalytic reduction of 2-nitroaniline, a related compound, highlighting its potential in environmental remediation and industrial processes. Although this study is not directly on this compound, it provides context for similar nitroaniline derivatives in catalysis (Naseem, Begum, & Farooqi, 2017).
Dyes for Synthetic Polymer Fibers
Peters and Soboyejo (2008) explored the use of this compound in the preparation of disperse dyes for synthetic polymer fibers. This applicationis pivotal in the textile industry, especially for creating specialized dyes with unique properties and enhanced fastness characteristics. Their research demonstrated the versatility of this compound in dye chemistry and its potential for developing new textile colorants (Peters & Soboyejo, 2008).
Crystal Structure Analysis
The polymorphs of this compound have been extensively studied to understand their crystal structures. McWilliam et al. (2001) analyzed triclinic and orthorhombic polymorphs, focusing on the interplay of hydrogen bonds, nitro...I interactions, and aromatic pi-pi-stacking interactions. This research is essential in the field of crystallography and material sciences, providing insights into the structural dynamics of this compound (McWilliam, Skakle, Low, Wardell, Garden, Pinto, Torres, & Glidewell, 2001).
Synthesis and Process Optimization
In the chemical industry, the synthesis and process optimization of compounds related to this compound are crucial. Jiang Shi-chun (2011) detailed the synthesis and optimization process of 5-iodo-2-methyl-benzimidazole, a compound synthesized from o-nitroaniline. This study is pertinent for understanding the broader implications of nitroaniline derivatives in chemical synthesis (Jiang Shi-chun, 2011).
Aggregation and Interaction Studies
Garden et al. (2004) investigated the aggregation in 2-hydroxy-3-iodo-5-nitrobenzaldehyde, involving C-H...O, iodo-nitro, and aromatic pi-pi stacking interactions. This study contributes to a deeper understanding of molecular interactions and aggregation behaviors, which are fundamental in material chemistry and drug design (Garden, da Cunha, Glidewell, Low, Skakle, & Wardell, 2004).
Electrochemical Applications
Rastogi, Dixit, and Zutshi (1984) explored the electrochemical synthesis of benzofuroxan, highlighting the role of electrogenerated iodonium ion in the intramolecular cyclization of 2-nitroaniline. This study illuminates the potential of this compound in electrochemical applications and synthetic chemistry (Rastogi, Dixit, & Zutshi, 1984).
Safety and Hazards
2-Iodo-5-nitroaniline is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
2-iodo-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQOHFHGWCXKOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282072 | |
Record name | 2-iodo-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5459-50-7 | |
Record name | 5459-50-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-iodo-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.